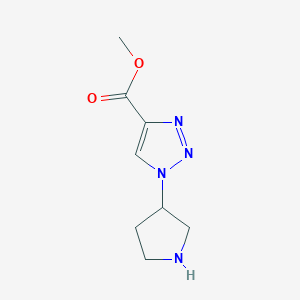

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: The pyrrolidine ring can be reduced to form secondary amines.

Substitution: The ester group can be substituted with different nucleophiles to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Secondary amines.

Substitution: Amides or ester derivatives.

Scientific Research Applications

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

Triazole derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its esters are structurally related.

Uniqueness: Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .

Biological Activity

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Molecular Structure:

- IUPAC Name: this compound

- CAS Number: 1461868-75-6

- Molecular Formula: C₈H₁₂N₄O₂

- Molecular Weight: 196.21 g/mol

The compound features a triazole ring which is known for its role in various biological processes. The presence of the pyrrolidine moiety enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have optimized synthetic routes to improve yield and purity without the need for extensive purification methods such as chromatography .

Anticancer Potential

This compound has shown promising anticancer activity in vitro. In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxic effects at concentrations around 100 µM. Comparisons with standard chemotherapeutic agents like cisplatin revealed that while the compound exhibited some anticancer properties, its efficacy was variable depending on structural modifications .

The biological activity of triazole derivatives is often attributed to their ability to interact with specific protein targets. For instance, molecular docking studies have indicated that triazole compounds can bind effectively within the active sites of enzymes involved in cancer progression . The nitrogen atoms in the triazole ring are crucial for forming hydrogen bonds with amino acid residues in target proteins, facilitating enzyme inhibition.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing triazole rings have been reported to exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be competitive with established antibiotics .

Safety and Toxicity

While promising in terms of efficacy, safety profiles are essential for any potential therapeutic agent. Preliminary toxicity assessments indicate that compounds similar to this compound exhibit low toxicity levels in non-cancerous cell lines. This suggests a favorable therapeutic index; however, comprehensive toxicological studies are warranted to confirm these findings .

Case Studies and Research Findings

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

methyl 1-pyrrolidin-3-yltriazole-4-carboxylate |

InChI |

InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3 |

InChI Key |

SMAWAPKIDISGSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.